Cesium tribromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

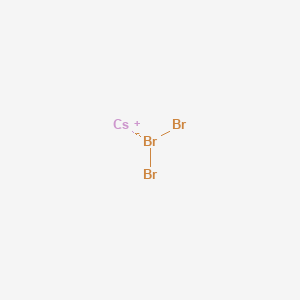

Cesium tribromide is an inorganic compound with the chemical formula CsBr3. It is composed of one cesium (Cs) atom and three bromine (Br) atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cesium tribromide can be synthesized through several methods. One common method involves the direct reaction of cesium metal with bromine gas. The reaction is highly exothermic and must be conducted under controlled conditions to prevent any hazards. The reaction can be represented as follows:

2Cs+3Br2→2CsBr3

Another method involves the reaction of cesium carbonate with hydrobromic acid. This reaction is typically carried out in an aqueous solution, and the resulting this compound is then crystallized out of the solution. The reaction can be represented as:

Cs2CO3+6HBr→2CsBr3+CO2+3H2O

Industrial Production Methods

Industrial production of this compound often involves the reaction of cesium hydroxide with bromine. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cesium tribromide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cesium bromate (CsBrO3).

Reduction: It can be reduced to cesium bromide (CsBr) and elemental bromine.

Substitution: this compound can undergo substitution reactions with other halogens to form different cesium halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogen exchange reactions can be carried out using halogen gases like chlorine (Cl2) or iodine (I2).

Major Products Formed

Oxidation: Cesium bromate (CsBrO3)

Reduction: Cesium bromide (CsBr) and elemental bromine (Br2)

Substitution: Different cesium halides such as cesium chloride (CsCl) or cesium iodide (CsI)

Scientific Research Applications

Optoelectronic Applications

Cesium tribromide is significant in the development of perovskite materials, which are crucial for optoelectronic devices such as light-emitting diodes (LEDs) and solar cells. The crystalline structure of cesium lead tribromide (CsPbBr3), a derivative of this compound, has been extensively studied for its photoluminescent properties.

- Photoluminescence Quantum Yield : Research indicates that cesium lead tribromide exhibits high photoluminescence quantum yields, making it suitable for applications in light-emitting devices. The stability and efficiency of these materials can be enhanced through various synthesis methods, including the use of surfactants like hexadecyltrimethylammonium bromide to improve thermal stability and photoluminescence performance .

- Gas Sensing : Recent studies have demonstrated that cesium lead tribromide nanocrystals can be utilized as optical gas sensing materials. These nanocrystals can be fabricated into sensors that exhibit high sensitivity to oxygen levels, which is vital for environmental monitoring and industrial applications .

Solar Energy Applications

This compound derivatives are also being explored as materials for solar energy conversion.

- Lead-Free Solar Cells : A novel approach using cesium germanium tribromide (CsGeBr3) has been developed to create ferroelectric solar materials. This compound exhibits inherent polarization properties that facilitate easier manufacturing processes for solar cells, potentially leading to more efficient energy conversion systems .

- Stability in Solar Applications : The stability of cesium lead halide perovskites under operational conditions is a critical factor for their use in solar cells. Research has shown that modifying the synthesis process can enhance the stability and efficiency of these materials, addressing one of the main challenges faced by conventional perovskite solar cells .

Chemical Synthesis Applications

In addition to its optoelectronic and solar applications, this compound plays a role in chemical synthesis.

- Reagent in Chemical Reactions : this compound is utilized as a reagent in various chemical processes due to its high reactivity and stable nature. It serves as a precursor for synthesizing other cesium compounds, which are important in pharmaceuticals and analytical chemistry .

- Catalyst Development : The compound is also being investigated for its potential use in developing catalysts that enhance reaction efficiencies in chemical manufacturing. Its unique properties allow it to function effectively in creating high-purity cesium isotopes used in nuclear medicine and scientific research .

Case Study 1: Photoluminescent Properties Enhancement

A study focused on enhancing the photoluminescent properties of cesium lead tribromide nanocrystals through controlled synthesis techniques. By optimizing reaction parameters such as temperature and precursor concentrations, researchers achieved significant improvements in photoluminescence quantum yield, making these nanocrystals suitable for LED applications.

Case Study 2: Ferroelectric Solar Material Development

Research led by scientists at Lawrence Berkeley National Laboratory demonstrated the feasibility of using cesium germanium tribromide as a ferroelectric material for solar cells. The study revealed that this material's built-in electric field simplifies the manufacturing process while enhancing energy conversion efficiency.

Mechanism of Action

The mechanism of action of cesium tribromide involves the interaction of cesium ions with various molecular targets. Cesium ions can replace potassium ions in biological systems, affecting cellular processes such as ion transport and enzyme activity. The bromine atoms in this compound can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

- Cesium chloride (CsCl)

- Cesium iodide (CsI)

- Cesium fluoride (CsF)

- Cesium bromide (CsBr)

Uniqueness

Cesium tribromide is unique due to its specific combination of cesium and bromine atoms, which gives it distinct chemical and physical properties. Unlike other cesium halides, this compound has a higher bromine content, making it more reactive in certain chemical reactions. Its unique properties make it valuable in specialized applications, particularly in scientific research and industrial processes.

Biological Activity

Cesium tribromide (CsBr₃) is a compound that has garnered attention for its potential biological applications, particularly in the context of environmental science and bioremediation. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for health and environmental safety.

This compound is an inorganic compound formed by cesium cations (Cs⁺) and bromide anions (Br⁻). Its unique structure allows it to interact with various biological molecules, making it a subject of interest in both toxicological studies and bioremediation efforts. The crystal structure of this compound has been characterized using X-ray diffraction techniques, revealing insights into its ionic interactions and stability under different conditions .

1. Biosorption Studies

Recent research has highlighted the biosorption capabilities of certain cyanobacteria, such as Synechococcus PCC7002, in removing cesium ions from aqueous environments. The study demonstrated that these microorganisms could tolerate high concentrations of cesium, with a minimal inhibitory concentration (MIC) of 8.6 g/L. The biosorption process involved both passive adsorption on the cell surface at lower concentrations and active intracellular uptake at higher concentrations .

Table 1: Biosorption Characteristics of Synechococcus PCC7002

| Parameter | Value |

|---|---|

| Minimal Inhibitory Concentration (MIC) | 8.6 g/L |

| Maximum EPS Production | 110 mg/g dry cell |

| Binding Mechanism | Extracellular proteins in EPS |

The extracellular polymeric substances (EPS) produced by Synechococcus played a crucial role in cesium tolerance and uptake, indicating potential applications in bioremediation strategies for contaminated water bodies.

2. Toxicological Implications

While this compound has shown potential in biosorption applications, its toxicity profile remains a concern. The toxicological effects of cesium compounds can vary based on exposure routes and concentrations. Studies have indicated that cesium can lead to systemic effects when ingested or inhaled, affecting various organ systems .

Table 2: Toxicological Profile Summary for Cesium Compounds

| Exposure Route | Effects Observed |

|---|---|

| Inhalation | Respiratory distress, systemic toxicity |

| Oral Exposure | Gastrointestinal irritation |

| Dermal Exposure | Skin irritation |

Case Study 1: Environmental Remediation

A notable case study involved the use of Synechococcus PCC7002 in a controlled environment to assess its efficiency in removing cesium from contaminated water. The study reported significant reductions in cesium concentration over time, showcasing the potential for using biological agents in environmental cleanup efforts.

Case Study 2: Health Impact Assessment

Another study assessed the health impacts of cesium exposure among workers in industries handling cesium compounds. The findings highlighted potential risks associated with prolonged exposure, including thyroid dysfunction and other systemic effects .

Properties

CAS No. |

17060-10-5 |

|---|---|

Molecular Formula |

Br3Cs |

Molecular Weight |

372.62 g/mol |

InChI |

InChI=1S/Br3.Cs/c1-3-2;/q-1;+1 |

InChI Key |

AUOXCQZELVDUNB-UHFFFAOYSA-N |

Canonical SMILES |

Br[Br-]Br.[Cs+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.